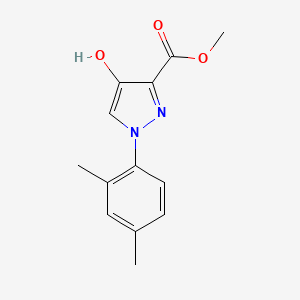

![molecular formula C12H14N4O B5578041 5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of 1,2,4-triazin-6(1H)-ones, including derivatives similar to the targeted compound, typically involves cyclocondensation/cycloaddition pathways and base-catalyzed methylation. Novel syntheses have been developed, improving the overall yield and efficiency of producing methylated derivatives through the use of imidoyl chlorides and amino acid imidates (Collins, Hughes, & Johnson, 1999).

Molecular Structure Analysis The molecular structure of related 1,2,4-triazine derivatives has been characterized, showing the importance of hydrogen bonding and pi-pi stacking interactions in the crystallization process. These interactions contribute significantly to the stability and arrangement of molecules in the crystal lattice (Hwang et al., 2006).

Chemical Reactions and Properties Chemical reactions involving 1,2,4-triazine derivatives are diverse and include cyclocondensation with imidoyl chlorides and base-catalyzed methylation. These reactions are crucial for modifying the chemical structure and properties of the triazine derivatives (Collins, Hughes, & Johnson, 1999).

Physical Properties Analysis The crystal structure and physical properties of triazine derivatives are closely related to their molecular structure, with hydrogen bonding and pi-pi stacking interactions playing a significant role in determining their crystallization and stability (Hwang et al., 2006).

Chemical Properties Analysis The chemical properties of 1,2,4-triazine derivatives, such as reactivity and potential for further chemical modifications, are influenced by their structural features, including the presence of methyl and amino groups, which can undergo various chemical reactions to yield a wide range of compounds (Collins, Hughes, & Johnson, 1999).

Scientific Research Applications

Synthesis and Chemical Transformations

- Synthesis of Triazine Derivatives : Research has demonstrated methods for synthesizing 1,2,4-triazine derivatives, highlighting the significance of these compounds in chemical synthesis. For example, Chau et al. (1997) describe a method for transforming oxadiazolone derivatives into triazine-trione derivatives, a process important for creating various chemical compounds (Chau, Malanda, & Milcent, 1997).

Antimicrobial Applications

- Antimicrobial Activities of Triazine Derivatives : Bektaş et al. (2010) synthesized novel triazole derivatives and assessed their antimicrobial activities, indicating the potential use of triazine compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Material Science and Polymer Applications

- Synthesis of Novel Podands : Chupakhin et al. (2004) explored the synthesis of new 1,2,4-triazine-containing podands, which are important in the field of material science for their unique properties and potential applications (Chupakhin, Rusinov, Itsikson, Beresnev, Fedorova, & Ovchinnikova, 2004).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Singh et al. (2018) studied the effectiveness of triazine derivatives in inhibiting corrosion in metals, showcasing the potential of these compounds in industrial applications (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).

properties

IUPAC Name |

5-(2,4-dimethylanilino)-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-4-5-10(8(2)6-7)13-11-9(3)15-16-12(17)14-11/h4-6H,1-3H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZGPEGJRAOHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=O)NN=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

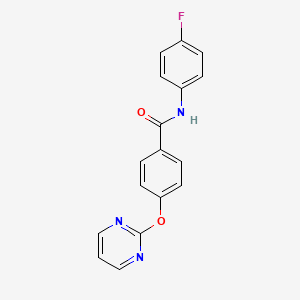

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)

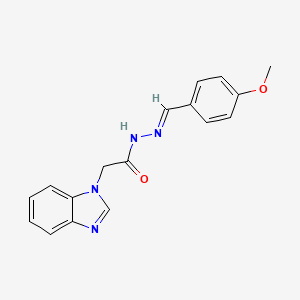

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)